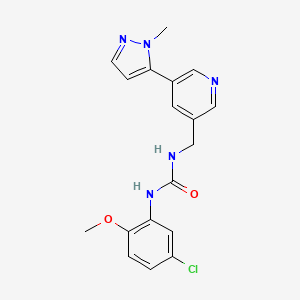
1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds containing pyrazole and urea moieties often exhibit their biological activities through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation. The presence of the 5-chloro-2-methoxyphenyl and pyridinyl groups may enhance the binding affinity to target proteins, thereby modulating their activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives, which are structurally similar to our compound. For instance:
- A review by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- In another study, compounds with similar structural motifs demonstrated inhibition of lung cancer cell lines (A549) with IC50 values as low as 26 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented:
- Aminopyrazole derivatives have shown promising results in inhibiting inflammatory pathways, with specific compounds demonstrating selective inhibition against cyclooxygenase enzymes, which are critical in inflammation processes .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxicity observed |
| Wei et al. | A549 | 26.00 | Effective against lung cancer |
| Xia et al. | NCI-H460 | 0.95 | Induced autophagy without apoptosis |
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-24-16(5-6-22-24)13-7-12(9-20-11-13)10-21-18(25)23-15-8-14(19)3-4-17(15)26-2/h3-9,11H,10H2,1-2H3,(H2,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYWRXNERWNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














